![molecular formula C11H10ClNO4S B2944758 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride CAS No. 927999-12-0](/img/structure/B2944758.png)
3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
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Description
Synthesis Analysis
A study described the synthesis and activity evaluation of compounds similar to “3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride,” specifically focusing on imidazolidinetrionylsaccharin derivatives. These compounds were synthesized through several reaction steps, starting from 1-methyl-urea and oxalyl chloride, and were evaluated for their biological activities including plant response, insecticidal, and fungicidal effects.Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride contains total 32 bond(s); 20 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 sulfonamide(s) (thio-/dithio-) .Scientific Research Applications
Antimicrobial Applications
Thiazoles and their benzofused derivatives act as inhibitors of mechanisms underlying antibiotic resistance. They are being explored for their potential to treat infections caused by resistant bacterial strains, making them valuable in the development of new antimicrobials .
Diagnostic and Therapeutic Nuclear Medicine
Benzoylamido-substituted thiazoles and thiazolidines, when complexed with rhenium, show considerable potential for applications in diagnostic and therapeutic nuclear medicine . The search for appropriate anchor groups for orthogonal bioconjugation in these compounds is an area of active research .
Green Synthetic Strategies
Efficient and green synthetic methods towards the synthesis of thiazole derivatives have been reported. These methods involve multicomponent reactions that are optimized using a variety of solvents and catalysts, contributing to sustainable chemistry practices .
properties
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c1-7-6-18(16,17)13(11(7)15)9-4-2-3-8(5-9)10(12)14/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMATWJKOFMOZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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